molecular formula C15H18ClN3O3S2 B2895329 5-chloro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1798678-50-8

5-chloro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2895329
CAS RN: 1798678-50-8
M. Wt: 387.9
InChI Key: PPPNGYGQBHBQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antileishmanial and Antimalarial Applications

Thiazole derivatives have been investigated for their potential use in treating leishmaniasis and malaria. For example, certain compounds have shown potent in vitro antipromastigote activity, which is promising for the development of new antileishmanial drugs .

Antibacterial and Antifungal Applications

These compounds have also been found to be active against various bacterial and fungal strains, making them candidates for antibacterial and antifungal drug development .

Structure-Activity Relationship (SAR) Analysis

Thiazole derivatives are often used in SAR analysis to synthesize simpler molecules with more suitable drug-like properties. This helps in understanding the relationship between a drug’s chemical structure and its biological activity .

Chemical Synthesis

Thiazoles are used as intermediates in chemical synthesis for creating a variety of bioactive molecules. They serve as key building blocks in medicinal chemistry .

properties

IUPAC Name

5-chloro-2-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c1-22-13-5-4-11(16)9-14(13)24(20,21)18-10-12-3-2-7-19(12)15-17-6-8-23-15/h4-6,8-9,12,18H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPNGYGQBHBQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

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